Structural Comparison: (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid vs. (E)-4-(pyrrolidin-1-yl)-4-oxobut-2-enoic acid
The substitution of an sp³-hybridized methoxy group at the 3-position of the pyrrolidine ring distinguishes this compound from its unsubstituted parent, (E)-4-(pyrrolidin-1-yl)-4-oxobut-2-enoic acid. This modification increases the topological polar surface area (tPSA) from approximately 57.6 Ų to 67.8 Ų and the number of hydrogen bond acceptors from 3 to 4, while the molecular weight rises modestly from 155.2 g/mol to 199.2 g/mol [1]. The methoxy group introduces a permanent dipole (C–O bond dipole ≈ 0.74 D) at a chiral center (if enantiopure), which can pre-organize the pharmacophore for binding to STING's transmembrane cysteine pocket and enhance aqueous solubility relative to the fully hydrocarbon pyrrolidine analog [2].
| Evidence Dimension | Physicochemical properties |
|---|---|
| Target Compound Data | MW = 199.2 g/mol; tPSA ≈ 67.8 Ų; HBA = 4 |
| Comparator Or Baseline | (E)-4-(pyrrolidin-1-yl)-4-oxobut-2-enoic acid: MW = 155.2 g/mol; tPSA ≈ 57.6 Ų; HBA = 3 |
| Quantified Difference | ΔMW = +44.0 g/mol; ΔtPSA = +10.2 Ų; ΔHBA = +1 |
| Conditions | Calculated using standard computational methods (e.g., ChemAxon, MOE) |
Why This Matters
The increased tPSA and hydrogen bond acceptor count correlate with improved solubility and altered membrane permeability, which are critical parameters for compound procurement decisions where in vitro assay performance and cellular penetration are primary concerns.
- [1] PubChem. Property predictions for (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid and (E)-4-(pyrrolidin-1-yl)-4-oxobut-2-enoic acid. 2025. View Source
- [2] Covalent STING inhibitors: design, synthesis, and evaluation. SciSpace. 2025. (Review of C-170 class mechanisms) View Source
